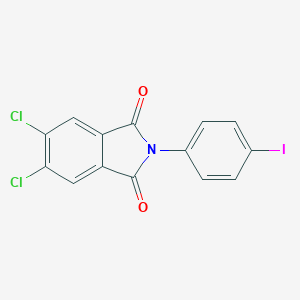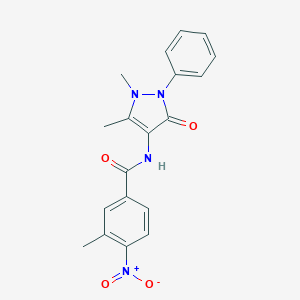
5,6-Dichloro-2-(4-iodophenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-(4-iodophenyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes dichloro and iodo substituents on an isoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(4-iodophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-iodoaniline with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(4-iodophenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5,6-Dichloro-2-(4-iodophenyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and receptor interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(4-iodophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-2-phenyl-isoindole-1,3-dione
- 5,6-Dichloro-2-(4-bromo-phenyl)-isoindole-1,3-dione
- 5,6-Dichloro-2-(4-chloro-phenyl)-isoindole-1,3-dione
Uniqueness
5,6-Dichloro-2-(4-iodophenyl)isoindole-1,3-dione is unique due to the presence of the iodo group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The iodo substituent can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C14H6Cl2INO2 |
|---|---|
Molecular Weight |
418g/mol |
IUPAC Name |
5,6-dichloro-2-(4-iodophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl2INO2/c15-11-5-9-10(6-12(11)16)14(20)18(13(9)19)8-3-1-7(17)2-4-8/h1-6H |
InChI Key |
MGGSFMUSMMPDFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)I |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-methyl-1H-indol-3-yl)methylene]amino}phenol](/img/structure/B387524.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B387525.png)
![Acetamide, N-[4-[(E)-(1H-pyrrol-2-ylmethylene)amino]phenyl]-](/img/structure/B387528.png)
![1-(4-Fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387531.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole](/img/structure/B387533.png)
![4-[4-[1-(Indan-1-ylidenehydrazono)ethyl]-5-methyl-[1,2,3]triazol-1-yl]furazan-3-ylamine](/img/structure/B387536.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole](/img/structure/B387543.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B387546.png)
![4-ethoxy-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B387548.png)
![1-{3-[({5-Nitro-2-thienyl}methylene)amino]phenyl}ethanone](/img/structure/B387549.png)
![2-Methoxy-4-{[(4-methylphenyl)imino]methyl}phenyl acetate](/img/structure/B387551.png)
